N-Cyclobutyl-2-fluoro-4-iodobenzamide
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Overview
Description
N-Cyclobutyl-2-fluoro-4-iodobenzamide: is an organic compound that features a cyclobutyl group attached to a benzamide core, with fluorine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-fluoro-4-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluoro-4-iodobenzoic acid with an appropriate amine, such as cyclobutylamine, under conditions that facilitate amide bond formation. This reaction is often carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-Cyclobutyl-2-fluoro-4-iodobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the cyclobutyl group or the benzamide core.
Coupling Reactions: The presence of the iodine substituent makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the cyclobutyl group or benzamide core.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-Cyclobutyl-2-fluoro-4-iodobenzamide can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound’s unique structure makes it a candidate for studying new catalytic processes.
Biology and Medicine:
Pharmacological Studies: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Research: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Industry:
Material Science:
Agrochemicals: The compound may be explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism by which N-Cyclobutyl-2-fluoro-4-iodobenzamide exerts its effects depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluorine and iodine substituents can influence the compound’s binding affinity and specificity, as well as its metabolic stability.
Comparison with Similar Compounds
N-Cyclobutyl-2-fluoro-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of iodine.
N-Cyclobutyl-2-fluoro-4-bromobenzamide: Similar structure but with a bromine substituent instead of iodine.
N-Cyclobutyl-2-fluoro-4-methylbenzamide: Similar structure but with a methyl substituent instead of iodine.
Uniqueness: N-Cyclobutyl-2-fluoro-4-iodobenzamide is unique due to the presence of the iodine substituent, which imparts distinct reactivity and potential for further functionalization through coupling reactions. The combination of the cyclobutyl group and the fluorine substituent also contributes to its unique chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclobutyl-2-fluoro-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYWQNXMCGUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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